molecular formula C5H13NO2 B3189980 1,2-Pentanediol, 5-amino- CAS No. 375345-20-3

1,2-Pentanediol, 5-amino-

Cat. No.: B3189980
CAS No.: 375345-20-3
M. Wt: 119.16 g/mol
InChI Key: OBDADEXGEWOMQI-UHFFFAOYSA-N
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Description

1,2-Pentanediol, 5-amino- is an organic compound that features both hydroxyl and amino functional groups. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, polymers, and agrochemicals. The presence of both hydroxyl and amino groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Pentanediol, 5-amino- can be synthesized through the reductive amination of 1,2-pentanediol. This process involves the reaction of 1,2-pentanediol with ammonia or an amine in the presence of a reducing agent such as hydrogen gas and a catalyst like nickel or palladium. The reaction typically occurs under mild conditions, around 80°C and 2 MPa hydrogen pressure .

Industrial Production Methods: Industrial production of 1,2-pentanediol, 5-amino- often involves the use of biomass-derived intermediates. For example, the compound can be synthesized from dihydropyran through a ring-opening tautomerization to form 5-hydroxypentanal, followed by reductive amination . This method is advantageous due to its use of renewable resources and environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Pentanediol, 5-amino- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

    Substitution: Halides like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1,2-pentanedione or 1,2-pentanedioic acid.

    Reduction: Formation of 1,2-pentanediamine.

    Substitution: Formation of halogenated derivatives like 1,2-dichloropentane.

Scientific Research Applications

1,2-Pentanediol, 5-amino- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development due to its functional groups that can interact with biological targets.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-pentanediol, 5-amino- exerts its effects depends on its functional groups. The hydroxyl groups can form hydrogen bonds, while the amino group can participate in nucleophilic substitution reactions. These interactions allow the compound to act as an intermediate in various chemical reactions, facilitating the formation of more complex molecules .

Comparison with Similar Compounds

Uniqueness: 1,2-Pentanediol, 5-amino- is unique due to the presence of both hydroxyl and amino groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

375345-20-3

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

5-aminopentane-1,2-diol

InChI

InChI=1S/C5H13NO2/c6-3-1-2-5(8)4-7/h5,7-8H,1-4,6H2

InChI Key

OBDADEXGEWOMQI-UHFFFAOYSA-N

SMILES

C(CC(CO)O)CN

Canonical SMILES

C(CC(CO)O)CN

Origin of Product

United States

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